1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid
Description
1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid is a heterocyclic compound featuring a quinazoline core substituted with a trifluoromethyl group at position 2 and a piperidine-4-carboxylic acid moiety at position 2. Quinazoline derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety may improve solubility and facilitate interactions with biological targets.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)14-19-11-4-2-1-3-10(11)12(20-14)21-7-5-9(6-8-21)13(22)23/h1-4,9H,5-8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIVXBUAFURPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid involves several steps. One common method includes the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve refluxing in toluene with triphenylphosphine as a catalyst . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Biological Activities
The biological activities of 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid have been extensively studied, revealing significant potential in various therapeutic areas:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effectiveness in inhibiting growth. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.1 µg/mL |
| Escherichia coli | 3.1 µg/mL |
| Candida albicans | 25 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungal strains .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in prostate cancer and melanoma models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several case studies highlight the effectiveness of 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid in specific applications:
- Antimicrobial Efficacy : A study assessed the compound's efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant inhibition at low concentrations (MIC values as low as 6.25 µg/mL) .
- Anticancer Activity : In vitro tests showed that derivatives of this compound could effectively reduce cell viability in prostate cancer cell lines, with IC50 values indicating strong potency compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Trifluoromethyl Group : Present in all listed compounds, this group increases electronegativity and resistance to oxidative metabolism, a common strategy in drug design .
- Carboxylic Acid : Enhances solubility and enables hydrogen bonding, critical for target engagement. Compounds lacking this group (e.g., sulfonyl derivatives) may exhibit reduced polarity .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~357.3) is comparable to pyrimidine derivatives but higher than thiadiazole analogs, influencing pharmacokinetic parameters like bioavailability .
- Purity : Most analogs are synthesized at ≥95% purity, suggesting robust synthetic routes. The target compound’s synthesis may require optimization due to the quinazoline ring’s complexity .
Biological Activity
1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid, identified by its CAS number 692762-84-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid is with a molecular weight of approximately 325.29 g/mol. The structure includes a quinazoline moiety and a piperidine ring, which are known to influence the compound's biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the quinazoline and piperidine rings. The process typically employs various reagents and conditions to achieve the desired structural configuration. For instance, recent methodologies have utilized aminopiperidine as a starting material in reactions that yield the target compound through cyclization and functional group transformations .
Anticancer Properties
Research indicates that compounds containing a quinazoline scaffold exhibit notable anticancer activity. Specifically, derivatives similar to 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Quinazoline derivatives | 5.0 | |
| HepG2 | Quinazoline derivatives | 7.5 | |
| A549 (Lung Cancer) | Quinazoline derivatives | 6.0 |
These findings suggest that the trifluoromethyl group may enhance the potency of these compounds by improving their binding affinity to target proteins involved in cancer progression.
The mechanism through which quinazoline derivatives exert their anticancer effects often involves the inhibition of key enzymes such as PARP1 and BRD4. For example, certain analogs have been demonstrated to induce apoptosis in cancer cells by modulating these pathways, leading to cell cycle arrest and subsequent cell death .
Antiviral Activity
Recent studies have also explored the antiviral potential of compounds similar to 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic acid. Some derivatives have shown efficacy against viral infections by targeting viral replication processes . This highlights the versatility of quinazoline-based compounds in therapeutic applications beyond oncology.
Case Studies
A notable case study involved a synthesized derivative that exhibited dual-target inhibition against BRD4 and PARP1, leading to significant antitumor activity in xenograft models without causing toxicity . This underscores the therapeutic promise of targeting multiple pathways in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A common strategy involves coupling a trifluoromethyl-substituted quinazoline core with a piperidine-4-carboxylic acid moiety. For example, palladium-catalyzed cross-coupling reactions (e.g., using tert-butyl XPhos ligand and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere) can facilitate key bond formations . Post-synthetic hydrolysis (e.g., HCl-mediated cleavage) may be required to yield the carboxylic acid derivative.
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Assess purity (≥95% recommended for biological studies).
- 1H NMR : Compare chemical shifts with structurally related compounds (e.g., 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acid derivatives, where aromatic protons resonate between δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₅H₁₃F₃N₄O₂).
Q. What solvent systems are optimal for solubilizing this compound in vitro?
- Methodological Answer : Due to the carboxylic acid group, polar aprotic solvents (e.g., DMSO, DMF) or buffered aqueous solutions (pH 7–9) are recommended. Pre-solubilize in DMSO (10–50 mM stock) and dilute in assay buffers. LogP values (estimated via computational tools like RDKit) suggest moderate hydrophobicity (logP ≈ 1.5–2.5), necessitating optimization for cellular permeability studies .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Step 1 : Verify synthetic intermediates (e.g., check for unreacted starting materials using TLC or LC-MS).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, piperidine ring protons often show coupling patterns (J = 5–10 Hz) distinct from aromatic quinazoline protons .
- Step 3 : Consider dynamic effects (e.g., rotamers) or pH-dependent carboxylic acid protonation, which may broaden peaks.
Q. What strategies improve the yield of the trifluoromethylquinazoline intermediate?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance coupling efficiency.
- Temperature Gradients : Optimize between 80–100°C to balance reaction rate and side-product formation.
- Fluorinated Reagents : Use stable CF₃ sources (e.g., TMSCF₃ or Umemoto’s reagent) to minimize decomposition .
Q. How to design a biological activity screen for this compound targeting kinase inhibition?
- Methodological Answer :
- Assay 1 : Use recombinant kinase panels (e.g., EGFR, VEGFR) with ATP-competitive assays (IC₅₀ determination).
- Assay 2 : Validate cellular efficacy via phospho-antibody Western blotting in cancer cell lines.
- Control : Include structurally analogous compounds (e.g., 4-(4-oxo-4H-quinazolin-3-yl)piperidine derivatives) to establish structure-activity relationships (SARs) .
Q. What computational methods predict the compound’s binding affinity to protein targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., PI3Kγ or HSP90).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS).
- QSAR Modeling : Train models on analogous quinazoline derivatives to predict bioactivity .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Step 1 : Verify compound stability in physiological conditions (e.g., plasma stability assay over 24 hours).
- Step 2 : Assess pharmacokinetics (e.g., Cmax, T½) using LC-MS/MS in rodent models.
- Step 3 : Investigate metabolite interference via hepatic microsome incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
